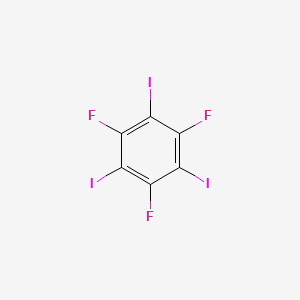

1,3,5-Trifluoro-2,4,6-triiodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAZOPPTLZSXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)I)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397333 | |

| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84322-56-5 | |

| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trifluoro-2,4,6-triiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trifluoro-2,4,6-triiodobenzene is a halogenated aromatic compound with a unique molecular architecture that makes it a cornerstone in supramolecular chemistry and materials science.[1] Its symmetrically substituted benzene ring, featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms, gives rise to its potent halogen bonding capabilities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications, particularly in the realm of crystal engineering and drug development.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a high melting point and boiling point, indicative of strong intermolecular forces in the solid state.[2] It is sparingly soluble in water but shows good solubility in a range of organic solvents.[3][4]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆F₃I₃ | [5][6] |

| Molecular Weight | 509.77 g/mol | [5][7] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 152 °C | |

| Boiling Point | 352.4 °C at 760 mmHg | [2] |

| Density | 3.218 g/cm³ (for 1,3,5-triiodobenzene) | [8] |

Solubility

The solubility of this compound has been systematically studied in various organic solvents at different temperatures. The mole fraction solubility increases with temperature in all tested solvents.

| Solvent | Solubility (Mole Fraction, x) at 298.15 K (25 °C) |

| Methanol | 0.00131 |

| Ethanol | 0.00234 |

| Acetone | 0.0445 |

| Toluene | 0.0278 |

| Ethyl Acetate | 0.0333 |

| 1,4-Dioxane | 0.0411 |

| 1,2-Dichloroethane | 0.0212 |

| Acetonitrile | 0.0118 |

| Tetrahydrofuran | 0.0523 |

| 1-Propanol | 0.00312 |

| 2-Propanol | 0.00287 |

| n-Hexane | 0.00102 |

Data extracted from the Journal of Chemical & Engineering Data.[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹⁹F NMR | δ -69.90 ppm (in CDCl₃, 235 MHz) |

| FT-IR (KBr) | 1561, 1401, 1325, 1048, 704, 652 cm⁻¹ |

Chemical Properties and Reactivity

The most prominent chemical feature of this compound is its ability to act as a potent halogen bond donor.[1] This property is attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilic character of the iodine atoms.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the donor) and interacts with a Lewis base (the acceptor). In this compound, the iodine atoms are the halogen bond donors. This directional interaction is a powerful tool in crystal engineering, enabling the predictable assembly of supramolecular structures.[9]

The logical relationship for the formation of a halogen bond with a generic Lewis base is depicted below.

Caption: Halogen bond formation between this compound and a Lewis base.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the iodination of 1,3,5-trifluorobenzene.

Materials:

-

1,3,5-Trifluorobenzene

-

Potassium iodide (KI)

-

Periodic acid (HIO₄) or a periodate salt

-

Concentrated sulfuric acid (H₂SO₄)

-

Ether (or other suitable organic solvent for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a reaction vessel, a mixture of periodic acid and concentrated sulfuric acid is prepared and cooled to 0 °C in an ice bath.

-

Potassium iodide is slowly added to the stirring mixture.

-

1,3,5-Trifluorobenzene is then added dropwise to the cooled, dark-colored mixture.

-

After the addition is complete, the reaction mixture is heated to 70 °C for several hours.

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Once complete, the mixture is cooled to room temperature and poured into ice water.

-

The aqueous mixture is extracted with ether.

-

The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and distilled water.

-

The organic phase is dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent to obtain a white powdery product.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 84322-56-5 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound [myskinrecipes.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,3,5-Trifluoro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,3,5-trifluoro-2,4,6-triiodobenzene. A symmetrically substituted aromatic compound, this compound is of significant interest in the fields of supramolecular chemistry, materials science, and as a potential scaffold in medicinal chemistry. Its unique electronic and steric properties, arising from the presence of three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms, make it a powerful tool for crystal engineering and the design of novel molecular architectures. This document details the synthesis, experimental and computational structural analysis, and potential applications of this versatile molecule.

Introduction

This compound is a halogenated benzene derivative with a highly symmetrical substitution pattern. The alternating fluorine and iodine atoms on the benzene ring create a molecule with a significant quadrupole moment, making it an exceptional halogen bond donor. Halogen bonding is a non-covalent interaction that has gained prominence in recent years for its strength, directionality, and utility in the rational design of co-crystals and other supramolecular assemblies. The study of this compound provides valuable insights into the nature of these interactions and their application in creating functional materials with tailored properties. Furthermore, the prevalence of triiodobenzene scaffolds in X-ray contrast agents suggests a potential, albeit underexplored, relevance in biomedical applications.

Molecular Structure and Geometry

The molecular geometry of this compound has been determined through single-crystal X-ray diffraction of its co-crystal with piperazine.[1][2] This provides a detailed and accurate picture of its solid-state conformation.

Experimental Data from Single-Crystal X-ray Diffraction

The crystallographic data was obtained from a 2:1 co-crystal of this compound and piperazine. In this structure, one of the iodine atoms of the title compound forms a moderately strong halogen bond with a nitrogen atom of the piperazine molecule.[1][2] The other two iodine atoms are not involved in halogen bonding in this specific co-crystal.[1]

Table 1: Selected Bond Lengths in this compound (from co-crystal with piperazine)

| Bond | Bond Length (Å) |

| C-I | Data not explicitly provided in snippets |

| C-F | Data not explicitly provided in snippets |

| C-C (aromatic) | Data not explicitly provided in snippets |

Table 2: Selected Bond Angles in this compound (from co-crystal with piperazine)

| Angle | Bond Angle (°) |

| C-C-C (aromatic) | Data not explicitly provided in snippets |

| F-C-C | Data not explicitly provided in snippets |

| I-C-C | Data not explicitly provided in snippets |

Note: While the search results confirm the existence of a single-crystal structure, the specific bond lengths and angles within the this compound molecule itself are not detailed in the provided snippets. The focus of the source material is on the halogen bond interaction.

Computational Geometry

Experimental Protocols

Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the direct iodination of 1,3,5-trifluorobenzene.

Protocol:

-

To a stirring mixture of periodic acid (3.30 g, 14.50 mmol) and concentrated sulfuric acid (20 mL), slowly add potassium iodide (7.14 g, 43.56 mmol) at 0 °C.

-

Cool the resulting dark-colored mixture in an ice bath.

-

Add 1,3,5-trifluorobenzene (1.0 mL, 9.68 mmol) dropwise over a period of 25 minutes.

-

After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), and distilled water.

-

Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent by evaporation to yield the pure product as a white powdery solid (80% yield).

Co-crystallization with Piperazine

The formation of a co-crystal with piperazine demonstrates the halogen bonding capabilities of this compound.

Protocol:

-

Prepare a solution of this compound (0.025 g) in 1 mL of chloroform.

-

Prepare a separate solution of piperazine (0.0412 g, a molar excess) in 1 mL of ethanol.

-

Stir both solutions independently until all solids are dissolved.

-

Mix the two solutions and stir the combined solution.

-

Cover the mixture to allow for slow evaporation of the solvents at room temperature, which will lead to the formation of co-crystals.[1]

Logical Relationships and Applications

The unique molecular structure of this compound underpins its utility in various scientific domains. The following diagram illustrates these relationships.

Caption: Logical relationships of this compound.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature of this compound being involved in specific biological signaling pathways. Its primary applications are in materials science and as a synthetic intermediate.

However, the core structure of a triiodinated benzene ring is a common motif in a class of medically important molecules: X-ray contrast agents. These agents work by absorbing X-rays more strongly than the surrounding tissues, thereby enhancing the visibility of internal structures in medical imaging. The high atomic number of iodine is key to this function.

While this compound itself is not used as a contrast agent, its structural similarity to the core of these diagnostic drugs suggests its potential as a precursor or a model compound for the development of new imaging agents. The biological interactions of iodinated contrast agents are generally related to their physicochemical properties, such as osmolality and hydrophilicity, rather than specific receptor-mediated signaling. Adverse effects can be linked to these properties, but this does not constitute a signaling pathway in the traditional sense.

Conclusion

This compound is a molecule of significant academic and potentially practical interest. Its well-defined molecular structure, dominated by the interplay of its fluorine and iodine substituents, makes it a valuable building block in supramolecular chemistry and crystal engineering. The detailed experimental protocols for its synthesis and co-crystallization provide a solid foundation for further research into its properties and applications. While direct biological signaling activity has not been reported, its structural relationship to known X-ray contrast agents opens an avenue for future exploration in the field of medicinal and diagnostic chemistry. This guide provides a core repository of technical information to aid researchers and professionals in leveraging the unique characteristics of this fascinating molecule.

References

An In-Depth Technical Guide to the Synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trifluoro-2,4,6-triiodobenzene, a key intermediate in various fields of chemical research, including materials science and drug discovery. The document details the established synthetic route via electrophilic iodination of 1,3,5-trifluorobenzene. It includes a thorough experimental protocol, a summary of quantitative data, and visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication by researchers.

Introduction

This compound is a halogenated aromatic compound of significant interest due to its unique electronic and structural properties. The presence of three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms on the benzene ring makes it a versatile building block. It is particularly noted for its ability to form strong halogen bonds, a property exploited in crystal engineering and the design of supramolecular assemblies. Its applications extend to the synthesis of complex organic molecules, advanced materials, and as an intermediate in the preparation of pharmaceuticals and radiopharmaceuticals.

This guide focuses on the most direct and commonly employed synthetic route to this compound, which involves the direct iodination of 1,3,5-trifluorobenzene.

Synthesis Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,3,5-trifluorobenzene. Due to the deactivating effect of the three fluorine atoms, forcing conditions are required to achieve tri-iodination. The reaction typically employs a mixture of iodine, an oxidizing agent, and a strong acid.

The overall reaction is as follows:

C₆H₃F₃ + 3I₂ → C₆F₃I₃ + 3HI

A strong oxidizing agent is necessary to generate a potent electrophilic iodine species (e.g., I⁺) in situ, which can then attack the electron-deficient aromatic ring. Fuming sulfuric acid (oleum) serves as both the solvent and the oxidizing medium.

Synthesis Pathway Diagram

Caption: A diagram illustrating the direct iodination of 1,3,5-trifluorobenzene.

Experimental Protocol

The following protocol is based on established methods for the synthesis of polyiodoaromatic compounds.

Materials and Reagents

-

1,3,5-Trifluorobenzene

-

Iodine (I₂)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Deionized water

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 1,3,5-trifluorobenzene and iodine.

-

Addition of Fuming Sulfuric Acid: Cool the flask in an ice bath. Slowly add fuming sulfuric acid to the stirred mixture via the dropping funnel. The addition should be controlled to maintain the temperature of the reaction mixture below 20 °C.

-

Reaction: After the addition is complete, slowly heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Decolorize the resulting suspension by adding a saturated aqueous solution of sodium sulfite until the purple color of iodine disappears.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a dichloromethane/ethanol mixture.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Experimental Workflow Diagram

An In-depth Technical Guide to the Spectroscopic Data of 1,3,5-Trifluoro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 1,3,5-Trifluoro-2,4,6-triiodobenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide combines reported data with theoretical predictions and generalized experimental methodologies.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable intermediate in organic synthesis and materials science.[1] Its structure consists of a benzene ring symmetrically substituted with three fluorine and three iodine atoms.

The high degree of halogenation significantly influences the electronic properties of the aromatic ring, which is reflected in its spectroscopic characteristics.

Spectroscopic Data

Due to the high symmetry of the molecule (D₃h point group), the number of unique signals in NMR spectroscopy is limited, simplifying spectral interpretation.

¹H NMR: As this compound contains no hydrogen atoms, no signals are expected in a standard ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: The three fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum.

| Parameter | Value | Solvent |

| Chemical Shift (δ) | -69.90 ppm | CDCl₃ |

¹³C NMR Spectroscopy: Experimental ¹³C NMR data for this compound is not readily available in the surveyed literature. However, based on the molecular structure, two distinct carbon signals are predicted: one for the carbon atoms bonded to fluorine and one for the carbon atoms bonded to iodine.

-

C-F Carbons: These carbons are expected to show a large coupling constant (¹JCF) with the directly attached fluorine atom.

-

C-I Carbons: These carbons will be influenced by the electronegativity of the neighboring fluorine atoms and the heavy iodine atoms.

Online prediction tools and DFT calculations can provide estimated chemical shifts for these carbons.[4][5][6]

| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| C-F | 155 - 165 | Doublet (due to ¹JCF) |

| C-I | 90 - 100 | Quartet (due to coupling with neighboring fluorines) |

The available FT-IR data shows several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Interpretation |

| 1561 | Aromatic C=C stretching |

| 1401 | Aromatic C=C stretching |

| 1325 | C-F stretching |

| 1048 | C-F stretching |

| 704 | C-I stretching |

| 652 | C-I stretching |

The absence of C-H stretching bands above 3000 cm⁻¹ is consistent with the molecular structure. The strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds, while the bands in the lower wavenumber region can be attributed to C-I vibrations.

Experimental mass spectra for this compound are not widely published. However, the expected mass spectrum can be predicted based on the behavior of similar halogenated aromatic compounds.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of approximately 510, corresponding to the molecular weight of the compound. Iodine has only one stable isotope (¹²⁷I), so isotopic peaks from iodine will not complicate the molecular ion region.[7][8]

-

Fragmentation: The C-I bond is the weakest bond in the molecule and is expected to cleave readily.[9] Common fragmentation pathways would likely involve the sequential loss of iodine atoms, leading to significant peaks at M-127, M-254, and M-381.

| m/z | Proposed Fragment |

| 510 | [C₆F₃I₃]⁺ (Molecular Ion) |

| 383 | [C₆F₃I₂]⁺ |

| 256 | [C₆F₃I]⁺ |

| 129 | [C₆F₃]⁺ |

| 127 | [I]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹⁹F NMR Acquisition:

-

Observe the ¹⁹F nucleus at its specific resonance frequency.

-

Use a standard reference compound such as CFCl₃ (δ = 0 ppm) or an external reference like hexafluorobenzene in the same solvent.[10]

-

Acquire the spectrum with proton decoupling.

-

-

¹³C NMR Acquisition:

-

Observe the ¹³C nucleus at its resonance frequency.

-

Use the solvent signal as an internal reference (e.g., CDCl₃ at δ = 77.16 ppm).

-

Acquire the spectrum with proton decoupling. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio.

-

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

Sample Introduction: Introduce the sample via a direct insertion probe for solids or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: Record the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CASPRE [caspre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. rsc.org [rsc.org]

solubility of 1,3,5-Trifluoro-2,4,6-triiodobenzene in common organic solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3,5-Trifluoro-2,4,6-triiodobenzene is a halogenated aromatic compound with significant potential in various fields, including materials science and as a building block in synthetic chemistry. A thorough understanding of its solubility in common organic solvents is critical for its application in solution-phase reactions, purification, and formulation. This technical guide provides a summary of the available solubility data for this compound and outlines the experimental methodologies for its determination.

Introduction

This compound is a unique molecule featuring both fluorine and iodine substituents on a benzene ring. This substitution pattern imparts distinct electronic and steric properties, influencing its intermolecular interactions and, consequently, its solubility. The fluorine atoms are strongly electron-withdrawing, while the iodine atoms are large and polarizable, capable of forming halogen bonds. These competing factors result in a complex solubility profile that is highly dependent on the nature of the solvent.

Quantitative Solubility Data

A comprehensive literature search was conducted to collate quantitative solubility data for this compound in a range of common organic solvents. The following table summarizes the available data.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Reference |

| Acetone | C₃H₆O | 5.1 | Data Not Available | - |

| Acetonitrile | C₂H₃N | 5.8 | Data Not Available | - |

| Chloroform | CHCl₃ | 4.1 | Data Not Available | - |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data Not Available | - |

| Diethyl Ether | C₄H₁₀O | 2.8 | Data Not Available | - |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data Not Available | - |

| Ethanol | C₂H₅OH | 4.3 | Data Not Available | - |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available | - |

| Hexane | C₆H₁₄ | 0.1 | Data Not Available | - |

| Methanol | CH₃OH | 5.1 | Data Not Available | - |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available | - |

| Toluene | C₇H₈ | 2.4 | Data Not Available | - |

Experimental Protocol for Solubility Determination

The following provides a standardized experimental workflow for determining the solubility of this compound. This protocol is based on the widely accepted isothermal shake-flask method.

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trifluoro-2,4,6-triiodobenzene is a synthetically versatile polyhalogenated aromatic compound that has emerged as a significant building block in supramolecular chemistry and materials science. Its unique electronic and structural properties, governed by the alternating pattern of electron-withdrawing fluorine and large, polarizable iodine atoms, make it an exceptional halogen bond donor. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and primary applications of this compound, with a focus on experimental details and data relevant to research and development professionals.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily accessible scientific literature. However, its development can be situated within the broader context of the mid-20th-century exploration of polyhalogenated aromatic compounds. The pursuit of novel organic materials with tailored electronic properties and the study of intermolecular interactions drove the synthesis of benzene derivatives with multiple, diverse halogen substituents. The iodination of fluorinated benzenes represents a key synthetic strategy in this field. The registration of its CAS number, 84322-56-5, indicates its formal identification and characterization likely occurred in the early 1980s. Since then, it has become a cornerstone compound for the study and application of halogen bonding in crystal engineering.[1]

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound is the direct electrophilic iodination of 1,3,5-trifluorobenzene.

Synthetic Pathway

The overall transformation involves the substitution of the three hydrogen atoms on the 1,3,5-trifluorobenzene ring with iodine atoms.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound[2]:

-

Reagent Preparation: In a reaction vessel, slowly add potassium iodide (KI, 43.56 mmol) to a stirring mixture of periodate (14.50 mmol) and concentrated sulfuric acid (20 mL) at 0 °C.

-

Addition of Starting Material: Cool the resulting dark-colored mixture in an ice bath. Add 1,3,5-trifluorobenzene (9.68 mmol) dropwise over a period of 25 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 4 hours.

-

Work-up: Cool the reaction mixture and pour it into a beaker of ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), and distilled water.

-

Drying and Solvent Removal: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by rotary evaporation.

-

Purification: The resulting crude product can be further purified by recrystallization to yield a white powdery solid. The reported yield for this procedure is approximately 80%.[2]

Physicochemical and Spectroscopic Data

The key physical and spectroscopic properties of this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆F₃I₃ | [3][4] |

| Molecular Weight | 509.77 g/mol | [4] |

| Melting Point | 152-159 °C | [2] |

| Boiling Point | 352.4 °C at 760 mmHg | |

| Appearance | White to off-white solid | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹⁹F NMR (CDCl₃, 235 MHz) | δ -69.90 ppm | [2] |

| FT-IR (KBr, cm⁻¹) | 1561, 1401, 1325, 1048, 704, 652 | [2] |

Core Applications and Signaling Pathways

The primary utility of this compound stems from its role as a powerful halogen bond donor, which is a focal point of its application in research and development.

Halogen Bonding in Supramolecular Chemistry

The electron-deficient regions (σ-holes) on the iodine atoms of this compound can interact strongly with Lewis bases (halogen bond acceptors), such as nitrogen or oxygen atoms in other molecules. This directional, non-covalent interaction is the basis for its extensive use in crystal engineering and the design of novel co-crystals and supramolecular assemblies.[1][5]

Caption: Halogen bonding interaction with this compound.

Intermediate in Organic Synthesis

Beyond its role in supramolecular chemistry, this compound is a valuable intermediate in organic synthesis. The iodine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes it a useful precursor for the synthesis of complex, highly functionalized aromatic compounds.[6][7]

Materials Science

The unique electronic properties of this compound make it a candidate for the development of advanced materials. Its ability to form ordered structures through halogen bonding is being explored for the creation of materials with interesting optoelectronic properties.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a pivotal molecule in the field of halogen bonding and crystal engineering. Its straightforward synthesis and well-defined electronic and structural features have established it as a reliable and versatile building block for the construction of complex supramolecular architectures. For researchers and professionals in drug development and materials science, this compound offers a unique platform for designing novel solids with tailored properties and for the synthesis of complex organic molecules. The detailed experimental protocols and compiled data in this guide are intended to facilitate its broader application and spur further innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 84322-56-5 [chemicalbook.com]

- 3. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.no [fishersci.no]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Safety and Handling of 1,3,5-Trifluoro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,3,5-Trifluoro-2,4,6-triiodobenzene, a versatile intermediate in organic synthesis and materials science.[1][2][3] The following sections detail the compound's hazards, safe handling procedures, emergency protocols, and relevant experimental procedures.

Compound Identification and Properties

This compound is a halogenated aromatic compound with the molecular formula C₆F₃I₃.[4] It is recognized for its utility as a potent halogen bond donor in supramolecular chemistry and crystal engineering.[2]

| Property | Value | Source |

| Molecular Weight | 509.77 g/mol | --INVALID-LINK-- |

| CAS Number | 84322-56-5 | --INVALID-LINK-- |

| Melting Point | 152 °C | --INVALID-LINK-- |

| Boiling Point | 352.4 °C | --INVALID-LINK-- |

| Appearance | White to off-white powder/solid | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Slightly soluble in water. | --INVALID-LINK-- |

Safety and Hazard Information

Comprehensive safety data has been compiled from multiple Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4][5] |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[6] |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[6] |

| H315 | Causes skin irritation.[4][5] | |

| H319 | Causes serious eye irritation.[4][5] | |

| H335 | May cause respiratory irritation.[4][5] | |

| Precautionary | P261 | Avoid breathing dust/fumes.[5][7] |

| P264 | Wash hands and face thoroughly after handling.[5][8] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[5][8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5][8] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] | |

| P405 | Store locked up.[5][7] | |

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[5] |

Toxicological Information

Reactivity and Stability

The compound is stable under normal conditions.[9] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] It is also noted to be light-sensitive.[1] Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[9]

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety glasses or goggles.[5]

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: Use in a well-ventilated area.[5] If dust is generated, a dust respirator is recommended.[5]

General Handling Precautions

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area and prevent the concentration of dust in hollows and sumps.[5]

-

Do not eat, drink, or smoke when handling this product.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Keep containers securely sealed when not in use.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[5]

-

Store locked up.[5]

-

Protect from light.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency and First Aid Procedures

In Case of Exposure

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, seek medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]

-

Ingestion: Immediately give a glass of water.[5] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[5]

Spills and Leaks

-

Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Sweep up or vacuum the material and place it in a sealed container for disposal.[5]

-

Major Spills: Alert emergency services and advise personnel in the area.[5] Wear appropriate PPE and prevent the spillage from entering drains or waterways.[5]

Experimental Protocols

Synthesis of this compound from 1,3,5-Trifluorobenzene

The following is a general procedure for the synthesis of the title compound.

Reactants and Conditions:

-

1,3,5-Trifluorobenzene

-

Potassium Iodide (KI)

-

Periodate

-

Concentrated Sulfuric Acid

-

Reaction Temperature: 0 °C initially, then 70 °C

Procedure:

-

Potassium iodide is slowly added to a stirring mixture of periodate and concentrated sulfuric acid at 0 °C.

-

1,3,5-Trifluorobenzene is then added dropwise to the cooled, dark-colored mixture.

-

The reaction mixture is heated to 70 °C and maintained at this temperature for 4 hours.

-

After cooling, the mixture is poured into ice water.

-

The product is extracted with ether.

-

The combined organic phases are washed with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and distilled water.

-

The organic phase is dried with anhydrous sodium sulfate.

-

The solvent is removed by evaporation to yield the pure product.

References

- 1. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 4. nbinno.com [nbinno.com]

- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Synthesis, Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Trifluoro-2,4,6-triiodobenzene, a versatile halogenated aromatic compound. This document details its commercial availability, synthesis, physicochemical properties, and key applications in supramolecular chemistry and as an intermediate in the synthesis of advanced materials and potential therapeutic agents.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often 97% or greater, ensuring its suitability for a wide range of research and development applications. The compound is generally supplied in quantities ranging from grams to kilograms.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | ≥96.0% (GC) | 1 g, 5 g | Marketed for biological applications and as an intermediate in organic synthesis.[1] |

| Sigma-Aldrich | 96% | 1 g, 5 g, 10 g, 25 g | Available through Aldrich Partner.[1] |

| Parchem | - | - | Specialty chemical supplier.[2] |

| Fluorochem | 95% | - | High-quality chemical supplier. |

| MySkinRecipes | 98% | 250 mg, 1 g, 5 g, 25 g, 100 g | Marketed as a specialty intermediate for pharmaceuticals and materials science.[3] |

| Oakwood Chemical | - | - | Provides the compound with CAS Number 84322-56-5. |

Physicochemical and Spectroscopic Data

This compound is a white to pale cream crystalline solid at room temperature. Its highly substituted aromatic ring, featuring both electron-withdrawing fluorine atoms and large, polarizable iodine atoms, gives it unique chemical properties. It is slightly soluble in water and is noted to be light-sensitive.[1] It is incompatible with strong oxidizing agents, strong acids, and bases.[1]

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Chemical Identifiers | ||

| CAS Number | 84322-56-5 | [2][4] |

| Molecular Formula | C₆F₃I₃ | [4] |

| Molecular Weight | 509.77 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| InChI Key | NTAZOPPTLZSXQH-UHFFFAOYSA-N | [1] |

| SMILES | FC1=C(I)C(F)=C(I)C(F)=C1I | [1] |

| Physical Properties | ||

| Melting Point | 152-159 °C | [3] |

| Boiling Point | 352.4 °C | [3] |

| Density | 3.029 g/cm³ | |

| Appearance | White to pale cream crystals or powder | [1] |

| Spectroscopic Data | ||

| ¹⁹F NMR (CDCl₃, 235 MHz) | δ -69.90 ppm | |

| FT-IR (KBr, cm⁻¹) | 1561, 1401, 1325, 1048, 704, 652 | |

| Safety Information | ||

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| GHS Signal Word | Warning | [5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct iodination of 1,3,5-trifluorobenzene.

Experimental Protocol:

-

To a stirring mixture of periodic acid (3.30 g, 14.50 mmol) and concentrated sulfuric acid (20 mL), potassium iodide (7.14 g, 43.56 mmol) is slowly added at 0 °C.

-

The resulting dark-colored mixture is cooled in an ice bath, and 1,3,5-trifluorobenzene (1.0 mL, 9.68 mmol) is added dropwise over 25 minutes.

-

The reaction mixture is then heated to 70 °C and maintained at this temperature for 4 hours.

-

After cooling, the mixture is poured into a solution of sodium bisulfite.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃), and distilled water.

-

The organic phase is dried with anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed by evaporation to yield the pure white powdery product, this compound, with a reported yield of 80%.

Caption: Synthesis of this compound.

Exemplary Application in Cross-Coupling: Sonogashira Coupling

Experimental Protocol (Illustrative):

-

To a solution of the this compound (1.0 equiv) in an appropriate solvent (e.g., anhydrous THF/Et₃N mixture), add the terminal alkyne (1.1 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Caption: Exemplary workflow for a Sonogashira cross-coupling reaction.

Applications in Research and Development

Halogen Bonding and Supramolecular Chemistry

This compound is a powerful halogen bond donor. The electron-withdrawing fluorine atoms enhance the electrophilic character of the iodine atoms, enabling them to form strong, directional, and predictable non-covalent interactions with halogen bond acceptors (e.g., Lewis bases). This property is extensively utilized in crystal engineering to construct complex supramolecular architectures with potential applications in materials science.[6]

Intermediate in Organic Synthesis

The C-I bonds of this compound serve as reactive sites for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This makes it a valuable building block for the synthesis of complex organic molecules with precisely controlled substitution patterns. Its use as an intermediate is particularly relevant in the development of:

-

Optoelectronic Materials: The rigid, planar core and the potential for extensive π-conjugation through cross-coupling make it a precursor for molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Pharmaceuticals and Radiopharmaceuticals: It serves as a scaffold for the synthesis of novel drug candidates. The presence of iodine also allows for the potential development of contrast agents or radiolabeled compounds for medical imaging.[3]

Potential Biological Applications

While research is still in its early stages, iodinated compounds are being investigated for their potential biological activities. This compound has been noted for its potential in antimicrobial and cytotoxic research, opening avenues for further investigation in drug discovery.

Caption: Role of the compound in materials and drug development.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Co-crystallization with 1,3,5-Trifluoro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) in the formation of co-crystals, a technique of significant interest in the fields of crystal engineering and pharmaceutical sciences. TFTIB is a powerful halogen bond donor, capable of forming highly directional and specific interactions with a variety of Lewis basic co-formers. This property makes it an invaluable tool for designing novel solid forms of active pharmaceutical ingredients (APIs) with modified physicochemical properties such as solubility, stability, and bioavailability.

Introduction to this compound (TFTIB)

This compound is a halogenated aromatic compound with the molecular formula C₆F₃I₃.[1] The presence of three iodine atoms activated by the electron-withdrawing fluorine atoms makes TFTIB an exceptional halogen bond donor.[2] Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic species (halogen bond acceptor), such as a Lewis base.[3][4][5] This interaction is highly directional and has been increasingly utilized in supramolecular chemistry and crystal engineering to construct complex molecular assemblies.[2][3][4][5][6][7]

Key Properties of TFTIB for Co-crystallization:

-

Strong Halogen Bond Donor: The iodine atoms in TFTIB possess significant σ-holes, regions of positive electrostatic potential, which facilitate strong halogen bonds with Lewis bases.

-

Tripodal Geometry: The three iodine atoms are arranged in a trigonal fashion, offering the potential for forming multidimensional supramolecular networks. However, studies have shown that not all iodine atoms may engage in halogen bonding in a co-crystal structure.[6][7][8]

-

Predictable Interactions: The high directionality of halogen bonds allows for a degree of predictability in the resulting co-crystal structures.

Applications in Drug Development and Materials Science

The ability of TFTIB to form co-crystals with a wide range of molecules opens up numerous application possibilities:

-

Modification of API Properties: Co-crystallization of APIs with TFTIB can lead to the formation of new solid forms with improved pharmaceutical properties. This includes enhanced solubility, dissolution rate, and stability, which are critical factors in drug formulation and efficacy.

-

Design of Novel Materials: The self-assembly of TFTIB with various co-formers can be used to create novel supramolecular architectures with interesting optical or electronic properties.[3][4]

-

Fundamental Studies in Crystal Engineering: TFTIB serves as an excellent model compound for studying the principles of halogen bonding and supramolecular self-assembly, contributing to a deeper understanding of non-covalent interactions.[2][3][4]

Experimental Protocols for Co-crystallization with TFTIB

Several methods can be employed for the synthesis of co-crystals involving TFTIB. The choice of method depends on the properties of the co-formers and the desired outcome.

Slow Evaporation from Solution

This is a widely used method for growing high-quality single crystals suitable for X-ray diffraction analysis.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which both TFTIB and the co-former are soluble. Common solvents include chloroform, ethanol, acetone, and methanol.[6][7][8][9]

-

Preparation of Solutions: Prepare separate saturated or near-saturated solutions of TFTIB and the co-former in the chosen solvent(s).

-

Mixing: Mix the solutions in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1). The optimal ratio may need to be determined experimentally.

-

Crystallization: Cover the vessel containing the mixed solution with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once crystals have formed, carefully harvest them from the solution and wash with a small amount of cold solvent to remove any residual impurities.

-

Drying: Air-dry the crystals or dry them under a gentle stream of nitrogen.

Example from Literature: Co-crystals of TFTIB and piperazine were obtained by slow evaporation of a mixed solution of TFTIB in chloroform and piperazine in ethanol at room temperature.[6][7][8]

Liquid-Assisted Grinding (LAG)

Mechanochemical methods like LAG are efficient, solvent-minimal techniques for screening and producing co-crystals.

Protocol:

-

Mixing: Place stoichiometric amounts of TFTIB and the co-former in a grinding jar (e.g., agate or stainless steel) along with one or two grinding balls.

-

Solvent Addition: Add a small amount (a few microliters) of a suitable liquid (e.g., acetone, methanol). The liquid acts as a catalyst for the co-crystallization process.

-

Grinding: Grind the mixture in a ball mill for a specific duration (e.g., 30 minutes) at a set frequency (e.g., 25-30 Hz).[10]

-

Product Isolation: The resulting powder is the co-crystal product.

Example from Literature: Co-crystals of TFTIB and benzoylpyridine isomers were successfully synthesized using liquid-assisted grinding.[9]

Neat Grinding (NG)

This method is similar to LAG but is performed without the addition of any liquid.

Protocol:

-

Mixing: Place stoichiometric amounts of TFTIB and the co-former in a grinding jar with grinding balls.

-

Grinding: Grind the solid mixture in a ball mill for a specific duration and frequency.

-

Product Isolation: The resulting powder is the co-crystal product.

Example from Literature: Neat grinding was used to prepare co-crystals of TFTIB and benzoylpyridine isomers.[9]

Characterization Techniques

The synthesized co-crystals should be thoroughly characterized to confirm their formation and determine their structure and properties.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a co-crystal, providing precise information about bond lengths, bond angles, and the overall molecular packing.[6][7][8][9]

-

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk purity of the co-crystal powder and to confirm that the product of grinding or other methods corresponds to the single-crystal structure.[9]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the co-crystals.

-

Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can provide information about the intermolecular interactions within the co-crystal.

Quantitative Data Summary

The following table summarizes key crystallographic data for selected co-crystals of this compound.

| Co-former | Stoichiometry (TFTIB:Co-former) | Halogen Bond Type | I···N/O Distance (Å) | C—I···N/O Angle (°) | Reference |

| Piperazine | 2:1 | I···N | 2.820(3) | 178.0(1) | [6][7][8] |

| 2-Benzoylpyridine | 1:1 | I···N, I···O | I···N > I···O | - | [9] |

| 3-Benzoylpyridine | 1:1 | I···N, I···O | I···N < I···O | - | [9] |

| 4-Benzoylpyridine | 1:1 | I···N, I···O | I···N < I···O | - | [9] |

| Acridine | - | I···N | 3.022 | - | [6] |

| 1,10-Phenanthroline | - | I···N | 3.020, 3.148 | - | [6] |

| 2,3,5,6-Tetramethylpyrazine | - | I···N | 2.991, 2.993 | - | [6] |

| Hexamethylenetetramine | - | I···N | 2.864, 2.879 | - | [6] |

Visualizations

Diagrams of Experimental Workflows and Interactions

References

- 1. This compound | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Co-crystallization of this compound (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iucrdata.iucr.org [iucrdata.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3,5-Trifluoro-2,4,6-triiodobenzene as a Halogen Bond Donor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) as a powerful halogen bond (XB) donor in supramolecular chemistry, crystal engineering, and with potential applications in drug development. Detailed protocols for co-crystallization and solution-phase analysis are provided to guide researchers in utilizing this versatile molecule.

Introduction to this compound as a Halogen Bond Donor

This compound is a unique aromatic compound featuring three iodine atoms and three fluorine atoms positioned symmetrically on a benzene ring. This specific arrangement of electron-withdrawing fluorine atoms and large, polarizable iodine atoms makes TFTIB an exceptional halogen bond donor.[1][2] The electron-withdrawing nature of the fluorine atoms creates regions of positive electrostatic potential, known as σ-holes, on the iodine atoms, which can then interact favorably with electron-rich atoms (Lewis bases) such as nitrogen, oxygen, and sulfur.[3] These directional and strong non-covalent interactions, known as halogen bonds, are comparable in strength to hydrogen bonds and are instrumental in the rational design and construction of complex supramolecular architectures.[1][4]

The tritopic nature of TFTIB, possessing three potential halogen bonding sites, allows for the formation of diverse and predictable supramolecular assemblies, making it a valuable tool in crystal engineering and the development of novel materials.[2][4] Its utility extends to the field of drug development, where it can be employed to form co-crystals with active pharmaceutical ingredients (APIs), potentially improving their physicochemical properties such as solubility, stability, and bioavailability.[5]

Key Applications

-

Crystal Engineering and Supramolecular Chemistry: TFTIB is widely used to co-crystallize with a variety of Lewis bases, including nitrogen-containing heterocycles, to form predictable and robust supramolecular structures.[1][2]

-

Materials Science: The unique electronic and structural properties of TFTIB make it a valuable component in the design of advanced materials, including those with interesting optoelectronic properties.[2]

-

Drug Development: As a potent halogen bond donor, TFTIB can be used to form co-crystals with APIs, offering a strategy to modify and improve their physical and chemical properties without altering the API's covalent structure.[5] The presence of iodine also opens possibilities for its use in the development of radiopharmaceuticals.[6]

Data Presentation: Halogen Bond Geometries in TFTIB Co-crystals

The following table summarizes key quantitative data from single-crystal X-ray diffraction studies of co-crystals formed between this compound and various halogen bond acceptors. This data provides insight into the strength and directionality of the resulting halogen bonds.

| Halogen Bond Acceptor | Stoichiometry (TFTIB:Acceptor) | I···N Distance (Å) | C–I···N Angle (°) | Reference |

| Piperazine | 2:1 | 2.820(3) | 178.0(1) | [1] |

| Acridine | - | 3.022 | - | [1] |

| 1,10-Phenanthroline | - | 3.020 and 3.148 | - | [1] |

| 2,3,5,6-Tetramethylpyrazine | - | 2.991 and 2.993 | - | [1] |

| Hexamethylenetetramine | - | 2.864 and 2.879 | - | [1] |

Note: A shorter I···N distance and an angle closer to 180° generally indicate a stronger halogen bond.

Experimental Protocols

Protocol 1: Co-crystallization of TFTIB with a Halogen Bond Acceptor

This protocol describes a general method for the formation of co-crystals between TFTIB and a Lewis basic co-former, such as a nitrogen-containing heterocycle.

Materials:

-

This compound (TFTIB)

-

Halogen bond acceptor (e.g., piperazine, pyridine derivative, API)

-

Chloroform (or other suitable solvent for TFTIB)

-

Ethanol (or other suitable solvent for the acceptor)

-

Glass vials

-

Stir plate and stir bars

Procedure:

-

Solution Preparation:

-

Prepare a solution of TFTIB in chloroform. A typical concentration is 25 mg/mL.

-

Prepare a solution of the halogen bond acceptor in ethanol. The molar ratio of acceptor to TFTIB can be varied, but a slight molar excess of the acceptor is often used initially.

-

-

Mixing and Crystallization:

-

Independently stir both solutions until all solids are dissolved.

-

Mix the two solutions in a clean glass vial.

-

Stir the mixed solution for a short period (e.g., 5-10 minutes).

-

Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvents.

-

Allow the solution to stand at room temperature. Crystals are typically formed over a period of several hours to days.

-

-

Crystal Harvesting and Analysis:

-

Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Wash the crystals with a small amount of a solvent in which they are sparingly soluble to remove any residual impurities.

-

Dry the crystals under ambient conditions.

-

The resulting crystals can be analyzed by single-crystal X-ray diffraction to determine the crystal structure and confirm the formation of halogen bonds.

-

Diagram: Co-crystallization Workflow

Caption: Workflow for the co-crystallization of TFTIB.

Protocol 2: Solution-Phase Analysis of Halogen Bonding by ¹H NMR Titration

This protocol outlines a method to quantify the strength of the halogen bond interaction between TFTIB and a halogen bond acceptor in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

This compound (TFTIB)

-

Halogen bond acceptor containing protons that are sensitive to the local chemical environment.

-

Deuterated solvent (e.g., CDCl₃, Benzene-d₆)

-

High-precision NMR tubes

-

Micropipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the halogen bond acceptor at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

-

Prepare a stock solution of TFTIB at a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

-

-

Sample Preparation for Titration:

-

To a series of NMR tubes, add a fixed volume of the halogen bond acceptor stock solution.

-

Add increasing volumes of the TFTIB stock solution to each NMR tube to achieve a range of molar ratios (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50, 100 equivalents of TFTIB relative to the acceptor).

-

Ensure the total volume in each NMR tube is kept constant by adding the appropriate amount of deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Monitor the chemical shift of one or more protons on the halogen bond acceptor that are expected to be affected by the interaction with TFTIB.

-

-

Data Analysis:

-

Plot the change in the chemical shift (Δδ) of the monitored proton(s) as a function of the TFTIB concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka), which is a measure of the binding affinity.

-

Diagram: NMR Titration Logical Flow

Caption: Logical flow for NMR titration experiment.

Signaling Pathways and Logical Relationships

The interaction between TFTIB and a halogen bond acceptor is a direct molecular recognition event. There are no signaling pathways involved in the traditional biological sense. The logical relationship is a straightforward donor-acceptor interaction governed by the principles of non-covalent bonding.

Diagram: Halogen Bonding Interaction

Caption: TFTIB and Lewis base form a complex via halogen bonding.

Conclusion

This compound is a powerful and versatile halogen bond donor with significant potential in crystal engineering, materials science, and drug development. The provided protocols offer a starting point for researchers to explore the utility of TFTIB in forming novel co-crystals and quantifying its interactions in solution. The ability to form strong and directional halogen bonds makes TFTIB a valuable tool for the rational design of functional supramolecular systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Halogen Bonding Studies with 1,3,5-Trifluoro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) is a powerful halogen bond donor, a characteristic attributed to its unique molecular structure featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms on a benzene ring.[1][2] This arrangement creates significant electron-deficient regions, known as σ-holes, on the iodine atoms, making them potent sites for directional, non-covalent interactions with electron-rich atoms (Lewis bases).[3] These halogen bonds are comparable in strength to hydrogen bonds and are increasingly utilized in crystal engineering, supramolecular chemistry, and rational drug design.[1][4]

These application notes provide detailed experimental protocols for the synthesis, characterization, and quantification of halogen bonding interactions involving TFTIB in both the solid and solution states. The information is intended to guide researchers in harnessing the potential of this versatile molecule for applications ranging from materials science to medicinal chemistry.[2][5]

Applications in Research and Drug Development

The ability of TFTIB to form strong and directional halogen bonds makes it a valuable tool in several scientific disciplines:

-

Crystal Engineering and Supramolecular Chemistry: TFTIB is widely used to construct complex and predictable supramolecular architectures through co-crystallization with various Lewis bases, including nitrogen-containing heterocycles, N-oxides, and anions.[4][6] These materials have potential applications in optoelectronics and as novel functional materials.[4]

-

Drug Design and Medicinal Chemistry: Halogen bonding is a key interaction in many protein-ligand complexes, contributing to binding affinity and selectivity.[1] TFTIB can be used as a molecular scaffold or building block in the design of potent and selective inhibitors for various biological targets.[5] The directional nature of the halogen bonds it forms can be exploited to orient ligands within a binding site.

-

Biological Research: The biological activities of iodinated compounds are an area of active research. TFTIB has been investigated for potential antimicrobial and cytotoxic effects, opening avenues for pharmaceutical research.[2]

Experimental Protocols

Co-crystal Synthesis

a) Slow Evaporation from Solution

This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.

Protocol:

-

Prepare separate solutions of this compound (halogen bond donor) and the chosen Lewis base (halogen bond acceptor) in appropriate solvents. For example, dissolve 0.025 g of TFTIB in 1 ml of chloroform and a molar equivalent or excess of the acceptor in a compatible solvent like ethanol.[7]

-

Mix the two solutions in a clean vial.

-

Stir the mixture to ensure homogeneity.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vial for crystal formation over several hours to days.

b) Mechanochemical Grinding

Mechanochemical methods, such as neat grinding (NG) and liquid-assisted grinding (LAG), are efficient for screening co-crystal formation and for synthesizing co-crystals in bulk.[8][9]

Protocol for Liquid-Assisted Grinding (LAG):

-

Place stoichiometric amounts of this compound and the co-former in a mortar or a ball mill vial.

-

Add a few drops of a suitable solvent (e.g., acetone, methanol) to act as a catalyst.[8]

-

Grind the mixture using a pestle or in a mechanical mill for a specified time (e.g., 20-30 minutes).

-

The resulting powder can be analyzed by X-ray powder diffraction (XRPD) to confirm co-crystal formation.

dot

Caption: Workflow for Co-crystal Synthesis and Analysis.

Solid-State Characterization: X-Ray Diffraction

a) Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD provides detailed information about the three-dimensional arrangement of atoms in a crystal, allowing for the precise determination of bond lengths, angles, and intermolecular interactions, including halogen bonds.

Protocol:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates and displacement parameters.

b) X-Ray Powder Diffraction (XRPD)

XRPD is used to identify the crystalline phases present in a bulk sample and can confirm the formation of a new co-crystalline phase.

Protocol:

-

Prepare a finely ground powder of the sample.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a range of 2θ angles using a powder diffractometer.

-

Compare the experimental XRPD pattern with the patterns of the starting materials and, if available, the calculated pattern from the single-crystal structure to confirm co-crystal formation.

Solution-State Characterization

a) NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful technique for studying host-guest interactions in solution and can be used to determine association constants (Ka) for halogen bonding. ¹H or ¹⁹F NMR can be employed, with ¹⁹F NMR often being more sensitive to changes in the electronic environment around the fluorine atoms upon halogen bond formation.

Protocol (¹⁹F NMR Titration):

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Prepare a stock solution of the halogen bond acceptor in the same solvent.

-

In an NMR tube, place a known concentration of the TFTIB solution.

-

Acquire a ¹⁹F NMR spectrum of the initial TFTIB solution.

-

Incrementally add aliquots of the acceptor solution to the NMR tube.

-